![molecular formula C22H22N2O2 B2794775 1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea CAS No. 1396884-39-1](/img/structure/B2794775.png)

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

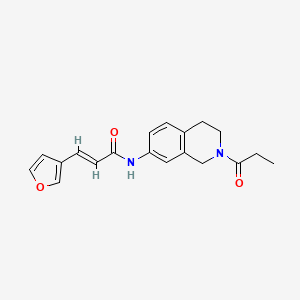

The compound appears to contain a biphenyl group, a hydroxypropyl group, and a phenylurea group. Biphenyl is an aromatic hydrocarbon with a molecular formula (C6H5)2 . Urea is a common organic compound that is often used in fertilizers and has the formula (NH2)2CO. The hydroxypropyl group is a common functional group in organic chemistry with the formula -CH2-CHOH-CH3.

Molecular Structure Analysis

The molecular structure would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, it’s difficult to provide an accurate molecular structure analysis .Physical And Chemical Properties Analysis

Physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity could be determined experimentally .Wissenschaftliche Forschungsanwendungen

Environmental Fate of Phenylurea Herbicides

Phenylurea herbicides are extensively used for weed control in cereal crops. Their environmental impact, especially in soil and water, has raised concerns. Biodegradation plays a crucial role in the natural attenuation of these pollutants, with microbial degradation being a significant pathway. Advances in understanding the microbial aspects of phenylurea herbicide degradation, including metabolic pathways and factors influencing biodegradation, are crucial for managing their environmental footprint (Hussain et al., 2015).

Analytical and Bioanalytical Methods for Bilastine

Bilastine, a new generation antihistamine, offers a case study in the chemistry and pharmacodynamics of related compounds. Its analysis demonstrates the application of chemical analytical techniques to understand the pharmacokinetics and dynamics of novel therapeutic agents. This area of research highlights the importance of chemical analysis in drug development and the potential overlap with the analysis of other complex organic molecules (Sharma et al., 2021).

Antioxidant Properties of Hydroxycinnamic Acids

Hydroxycinnamic acids, which share some structural similarities with the compound of interest through the presence of phenyl groups and functionalities, have been extensively studied for their antioxidant properties. This research illustrates the broader potential of phenylurea derivatives in contributing to understanding the antioxidant activity of compounds. Such insights could be valuable for exploring the potential biological activities of "1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea" and related molecules (Razzaghi-Asl et al., 2013).

Potential Therapeutic Applications

Although not directly related to the specified compound, research on similar molecules provides insights into potential therapeutic applications. Studies on acyclic nucleoside phosphonate analogues, for example, reveal the potential of specific compound classes to act as broad-spectrum antiviral agents. Such investigations underscore the importance of exploring the chemical and biological properties of phenylurea derivatives and analogues for potential medical applications (Naesens et al., 1997).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[2-hydroxy-2-(4-phenylphenyl)propyl]-3-phenylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c1-22(26,16-23-21(25)24-20-10-6-3-7-11-20)19-14-12-18(13-15-19)17-8-4-2-5-9-17/h2-15,26H,16H2,1H3,(H2,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZRVESDVJYRQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=CC=C1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-phenylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2794692.png)

![2-{[(4-fluorophenyl)sulfonyl]anilino}-N-(4-methoxyphenyl)acetamide](/img/structure/B2794694.png)

![6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2794697.png)

![2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2794698.png)

![N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2794700.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2794702.png)

![Tert-butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/no-structure.png)

![4-({[(4-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2794711.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butyramide](/img/structure/B2794714.png)